![molecular formula C14H12O2 B3164833 4'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carbaldehyde CAS No. 893738-84-6](/img/structure/B3164833.png)
4'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carbaldehyde
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques, but the specific structure of 4’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carbaldehyde is not provided in the available resources .Chemical Reactions Analysis
The chemical reactions involving 4’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carbaldehyde are not specified in the available resources .Scientific Research Applications
Metabolism and Environmental Impact
Research on biphenyl compounds, including those hydroxylated at specific positions, highlights their metabolic pathways and potential environmental impact. For instance, studies on the metabolism of chlorinated biphenyls and related compounds in organisms like the frog Rana pipiens have elucidated the formation of hydroxylated metabolites, such as 4′-chloro-4-biphenylol and 4′-chloro-3-methoxy-4-biphenylol, which are indicative of the organism's ability to detoxify these pollutants through biohydroxylation processes (Safe et al., 1976). This research is crucial for understanding the fate of biphenyl compounds in the environment and their potential bioaccumulation and toxicity in wildlife.
Toxicity and Carcinogenic Potential
The study of biphenyl derivatives, including those with hydroxymethyl groups, also extends to their toxicity and potential carcinogenic effects. For instance, N-hydroxylation of biphenyl compounds has been implicated in their carcinogenic activity, as demonstrated by the strong carcinogenicity of N-hydroxy-4-acetylaminobiphenyl in rats, suggesting a mechanism that might be relevant for structurally related compounds (Miller et al., 1961). Understanding these mechanisms is critical for assessing the health risks associated with exposure to biphenyl derivatives and developing strategies for their safe handling and regulation.
Role in Oxidative Stress and Cellular Damage
Biphenyl derivatives, particularly those modified by reactive aldehydes like 4-hydroxynonenal (4-HNE), are involved in oxidative stress and cellular damage. Research has identified proteins modified by 4-HNE in conditions of oxidative stress, such as those induced by photooxidative damage in the retina. These modifications can impair protein function and contribute to cellular damage and disease progression (Tanito et al., 2006). Studying the interaction between biphenyl derivatives and reactive aldehydes can shed light on the molecular pathways involved in oxidative stress-related diseases and guide the development of therapeutic interventions.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[4-(hydroxymethyl)phenyl]benzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-9-11-4-6-13(7-5-11)14-3-1-2-12(8-14)10-16/h1-8,10,15H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFYNAFVLCJXBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)CO)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.